

# Technical Guide to H-D-Ser(SO<sub>3</sub>H)-OH for Research Applications

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## Compound of Interest

Compound Name: *H-D-Ser(SOH)-OH*

Cat. No.: *B10784956*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-D-Ser(SO<sub>3</sub>H)-OH, also known as O-Sulfo-D-serine, a key compound for neurological research. Given the initial ambiguity in nomenclature, it is critical to clarify that the stable, commercially available compound for research is the sulfonic acid derivative (–SO<sub>3</sub>H), not the highly unstable sulfenic acid form (–SOH). This guide details its commercial availability, its role in N-methyl-D-aspartate (NMDA) receptor signaling, and relevant experimental protocols.

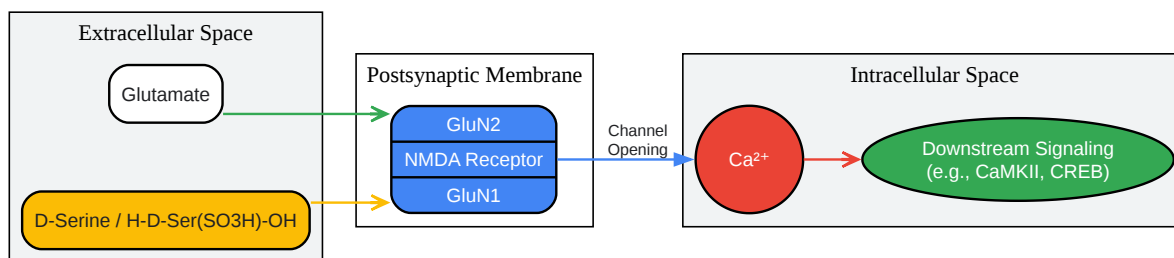
## Commercial Supplier and Related Compounds

H-D-Ser(SO<sub>3</sub>H)-OH is a specialized chemical, and its availability is limited. However, it can be acquired for research purposes. For broader context, suppliers of the parent compound, D-Serine, and the L-isomer, L-Serine O-sulfate, are also included as they may be relevant for comparative studies.

| Compound Name                     | Supplier                 | Catalog Number | CAS Number | Molecular Formula                                 | Molecular Weight (g/mol) | Purity         | Notes                              |
|-----------------------------------|--------------------------|----------------|------------|---|--------------------------|----------------|------------------------------------|
| O-Sulfo-D-serine                  | Santa Cruz Biotechnology | sc-224407      | 19794-48-0 | C <sub>3</sub> H <sub>7</sub> NO <sub>6</sub> S   | 185.16                   | Research Grade | For Research Use Only.[1]          |
| L-Serine O-sulfate potassium salt | Sigma-Aldrich            | S0877          | 17436-02-1 | C <sub>3</sub> H <sub>6</sub> KN O <sub>6</sub> S | 223.25                   | Not Specified  |                                    |
| D-Serine                          | Spectrum Chemical        | S1323          | 312-84-5   | C <sub>3</sub> H <sub>7</sub> NO <sub>3</sub>     | 105.09                   | ≥98.5%         | Suitable for general research use. |
| D-Serine                          | Thermo Fisher Scientific | A12633         | 312-84-5   | C <sub>3</sub> H <sub>7</sub> NO <sub>3</sub>     | 105.09                   | 98%            |                                    |
| D-Serine                          | RayBiotech               | 331-11367-1    | 312-84-5   | C <sub>3</sub> H <sub>7</sub> NO <sub>3</sub>     | 105.09                   | 99.31%         |                                    |

## Core Signaling Pathway: NMDA Receptor Co-agonism

D-Serine is a crucial co-agonist at the glycine site of the NMDA receptor, a glutamate-gated ion channel vital for synaptic plasticity, learning, and memory.[2] H-D-Ser(SO<sub>3</sub>H)-OH, as a D-Serine analog, is investigated for its potential to modulate this pathway. The binding of both glutamate and a co-agonist (like D-Serine) is required for the NMDA receptor channel to open, allowing Ca<sup>2+</sup> influx and triggering downstream signaling cascades.



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Caption: NMDA receptor activation by glutamate and a co-agonist like D-Serine.

## Experimental Protocols

### NMDA Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of H-D-Ser(SO<sub>3</sub>H)-OH for the NMDA receptor glycine site using a radiolabeled ligand.

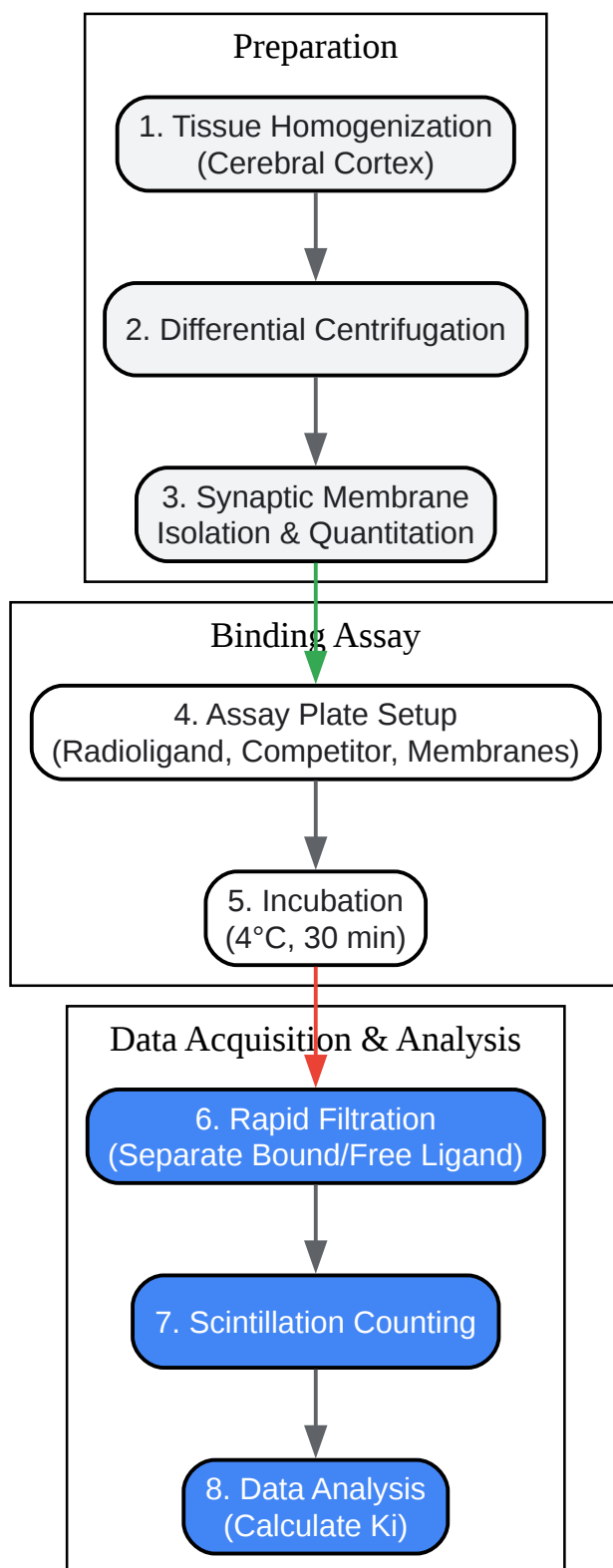
#### Methodology:

- Membrane Preparation:
  - Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
  - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
  - Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
  - Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
  - Resuspend the final synaptic membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
- Binding Assay:

- In a 96-well plate, combine the following in order:
  - Assay Buffer (50 mM Tris-HCl, pH 7.4).
  - A fixed concentration of a radiolabeled antagonist for the glycine site (e.g., [<sup>3</sup>H]MDL 105,519).
  - Varying concentrations of the competitor compound, H-D-Ser(SO<sub>3</sub>H)-OH (typically from 1 nM to 1 mM).
  - Synaptic membrane preparation (approximately 100-200 µg of protein).
- For non-specific binding determination, add a high concentration (e.g., 1 mM) of unlabeled glycine to a set of wells.
- Incubate the plate at 4°C for 30 minutes.
- Detection and Analysis:
  - Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound and free radioligand.
  - Wash the filters three times with ice-cold assay buffer.
  - Place the filters in scintillation vials with scintillation cocktail.
  - Quantify the radioactivity using a liquid scintillation counter.
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the specific binding as a function of the H-D-Ser(SO<sub>3</sub>H)-OH concentration and determine the inhibition constant (K<sub>i</sub>) using non-linear regression analysis.

## Experimental Workflow Diagram

The following diagram illustrates the logical flow of the NMDA receptor binding assay.



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Caption: Workflow for a competitive NMDA receptor binding experiment.

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## References

- 1. scbt.com [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
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